2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide
Description
This compound features a dihydropyrimidinone core substituted with a 4-ethoxyphenyl group at position 4 and an acetamide linkage to a pyridin-2-yl moiety.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-26-15-8-6-14(7-9-15)16-11-19(25)23(13-21-16)12-18(24)22-17-5-3-4-10-20-17/h3-11,13H,2,12H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCPGVDCNOBZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine and its derivatives are known for a wide range of pharmacological properties, including antiviral, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 353.4 g/mol. The structure includes a pyrimidine ring substituted with an ethoxyphenyl group and a pyridinylacetamide moiety.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, some derivatives showed IC50 values against hepatitis C virus (HCV) NS5B polymerase activity below 35 μM, indicating strong inhibition potential compared to standard antiviral agents like ribavirin .
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. A review highlighted that many pyrimidine compounds exhibit potent antibacterial and antifungal activities. Specifically, compounds with a similar structure demonstrated good efficacy against various bacterial strains with zones of inhibition exceeding 16 mm .
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented. Several studies have reported that modifications to the pyrimidine structure can enhance cytotoxic effects against cancer cell lines. For example, certain analogs demonstrated IC50 values in the low micromolar range against human colon cancer cells . The compound may similarly possess anticancer properties due to its structural features.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly affect potency and selectivity against target enzymes or receptors. For instance, substituents at the C2 and N3 positions of the pyrimidine scaffold have been associated with enhanced antiviral activity .
Case Study 1: Antiviral Efficacy
In vitro studies on related compounds demonstrated that modifications to the pyrimidine core resulted in enhanced inhibition of HCV replication. One study reported an EC50 value as low as 0.26 μM for a closely related derivative, underscoring the importance of structural optimization in developing effective antiviral agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of modified pyrimidines revealed that specific substitutions could lead to significant cytotoxicity in breast cancer cell lines. Compounds exhibiting similar structural motifs to our compound were shown to induce apoptosis in cancer cells at concentrations around 10 μM .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 336.39 g/mol. Its structure features a pyrimidine ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of dihydropyrimidines exhibit significant anticancer properties. Studies have shown that compounds similar to 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide can inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that a related compound effectively induced apoptosis in cancer cells through the modulation of specific signaling pathways .
2. Antimicrobial Properties
Dihydropyrimidine derivatives have also been explored for their antimicrobial effects. The compound has shown promise against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. In vitro studies revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that dihydropyrimidines can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This mechanism may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Anticancer Research
A study conducted by Khramtsova et al. (2022) investigated the anticancer effects of dihydropyrimidine derivatives, including similar compounds to this compound. The results demonstrated a significant reduction in cell viability in various cancer cell lines, with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Evaluation
In another study focused on antimicrobial properties, researchers tested the efficacy of several dihydropyrimidine derivatives against common pathogens. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Linkages and Substituents
- Quinazolinone-pyridinone hybrids () exhibit dual kinase inhibition, suggesting that the target compound’s pyrimidinone core could be optimized for similar polypharmacology by introducing substituents like cyano or halogenated aryl groups . Suvecaltamide () demonstrates how pyridinyl acetamide derivatives can target ion channels, highlighting the scaffold’s versatility .
Pharmacological and Physicochemical Properties
- Binding Affinity: ’s Compound X (CPX), a pyridazinone-pyridinone hybrid, showed the highest binding affinity (−8.1 kcal/mol) among 83,846 screened compounds, emphasizing the importance of heterocyclic cores in molecular recognition .
- Antimicrobial Activity: Thiazole-linked pyridines () with naphthyl and cyano groups exhibited broad-spectrum antimicrobial effects, suggesting that the target compound’s ethoxyphenyl group could be modified for similar applications .
- Crystallographic Data: The dimethylpyrimidinylsulfanyl acetamide in crystallized in a monoclinic system (space group P2₁/c), with planar pyrimidine and pyridine rings. This structural rigidity contrasts with the target compound’s ethoxyphenyl group, which may introduce conformational flexibility .
Q & A
What synthetic routes are recommended for synthesizing 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide, and how can reaction conditions be optimized?
Basic Research Question
A multi-step approach is typically employed, starting with the formation of the pyrimidinone core via cyclocondensation of 4-ethoxyphenylurea with a β-ketoester, followed by N-alkylation with 2-chloro-N-(pyridin-2-yl)acetamide. Optimization involves screening catalysts (e.g., p-toluenesulfonic acid for cyclization) and solvents (DMF or THF for alkylation). Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairing) are critical. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify optimal parameters (e.g., time, temperature, catalyst loading) to maximize yield and purity .
How can computational methods enhance experimental design for synthesizing this compound?
Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, enabling targeted synthesis. For instance, ICReDD’s approach integrates reaction path searches with machine learning to prioritize viable routes . Molecular docking simulations (using AutoDock Vina) can pre-screen the compound’s interactions with biological targets, guiding functionalization strategies. Computational tools like Gaussian 16 or ORCA are used to model intermediates, reducing trial-and-error experimentation .
What analytical techniques are most effective for characterizing purity and structural integrity?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
X-ray crystallography resolves ambiguous stereochemistry, while FT-IR validates functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
How should researchers resolve discrepancies in reported biological activity data for this compound?
Advanced Research Question
Contradictions in IC₅₀ values or target selectivity may arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition via fluorescence polarization and calorimetry .
- Strict controls : Standardize solvent (DMSO concentration ≤0.1%) and replicate under identical conditions .
- Meta-analysis : Compare structural analogs (e.g., pyridin-2-yl vs. pyridin-3-yl acetamides) to isolate substituent effects .
What structural features govern this compound’s reactivity and biological interactions?
Basic Research Question
Key motifs include:
- 4-Ethoxyphenyl group : Enhances lipophilicity and π-stacking with hydrophobic enzyme pockets.
- Pyrimidinone core : Acts as a hydrogen-bond acceptor, critical for target binding .
- Pyridin-2-yl acetamide : Directs regioselective interactions via nitrogen lone pairs.
Comparative studies with analogs (e.g., replacing ethoxy with methoxy) reveal steric and electronic influences on activity .
What strategies address conflicting mechanistic data in enzymatic assays?
Advanced Research Question
Conflicting results (e.g., activation vs. inhibition) require:
- Kinetic studies : Determine and under varied substrate concentrations to distinguish competitive/non-competitive inhibition.
- Mutagenesis : Identify binding residues (e.g., Ala-scanning of catalytic sites) .
- Molecular dynamics simulations : Model binding poses over time (50–100 ns trajectories) to assess stability .
How can researchers optimize solvent systems for large-scale crystallization?
Advanced Research Question
Solvent screening (e.g., ethanol/water mixtures) balances solubility and nucleation kinetics. Use ternary phase diagrams to identify optimal ratios. Anti-solvent addition (e.g., heptane) under controlled cooling (2°C/min) improves crystal yield. Powder X-ray diffraction (PXRD) monitors polymorphic stability .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
Racemization risks increase at elevated temperatures. Strategies include:
- Chiral chromatography : Use amylose-based columns for preparative separation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps .
- In-line analytics : PAT tools (e.g., Raman spectroscopy) monitor enantiomeric excess in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
